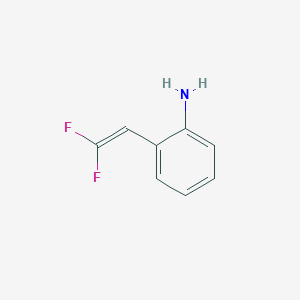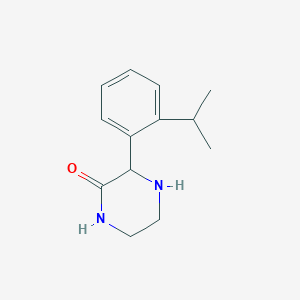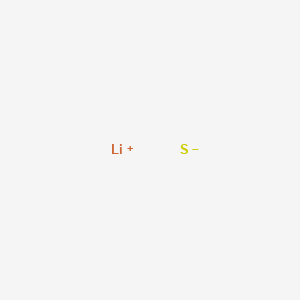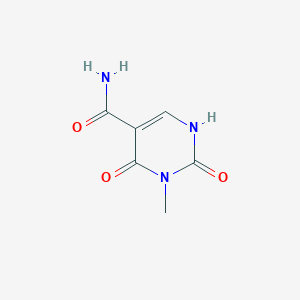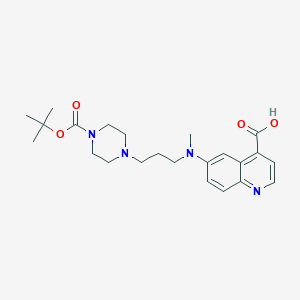![molecular formula C7H15NO2 B13919921 2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
2-[3-(Ethylamino)oxetan-3-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Ethylamino)oxetan-3-yl]ethanol is an organic compound with the molecular formula C7H15NO2. It features an oxetane ring, which is a four-membered cyclic ether, and an ethylamino group attached to the oxetane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethylamino)oxetan-3-yl]ethanol typically involves the formation of the oxetane ring followed by the introduction of the ethylamino group. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides can lead to the formation of oxetanes . Another approach involves the electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of oxetane synthesis, such as cyclization and ring-opening reactions, can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient industrial synthesis .
化学反応の分析
Types of Reactions
2-[3-(Ethylamino)oxetan-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents to the ethylamino group .
科学的研究の応用
2-[3-(Ethylamino)oxetan-3-yl]ethanol has several scientific research applications:
作用機序
The mechanism of action of 2-[3-(Ethylamino)oxetan-3-yl]ethanol involves its interaction with molecular targets and pathways. The oxetane ring’s ring strain makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can lead to changes in cellular function and the modulation of biological pathways .
類似化合物との比較
Similar Compounds
3-Oxetaneethanol: Similar in structure but lacks the ethylamino group.
2-(Oxetan-3-yl)ethanol: Another oxetane derivative with different substituents.
Uniqueness
2-[3-(Ethylamino)oxetan-3-yl]ethanol is unique due to the presence of both the oxetane ring and the ethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2-[3-(ethylamino)oxetan-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-2-8-7(3-4-9)5-10-6-7/h8-9H,2-6H2,1H3 |
InChIキー |
HQZYDWYEHVZGSK-UHFFFAOYSA-N |
正規SMILES |
CCNC1(COC1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



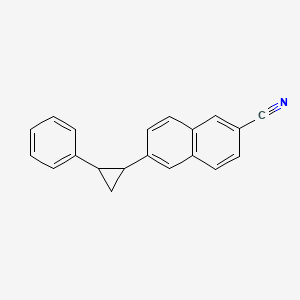
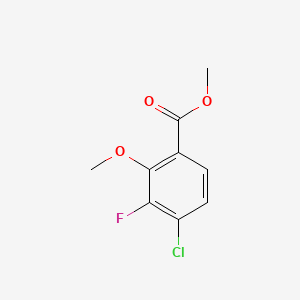

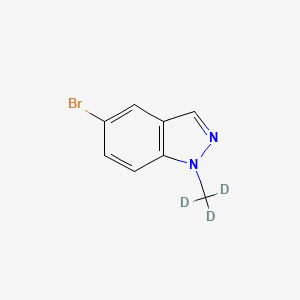
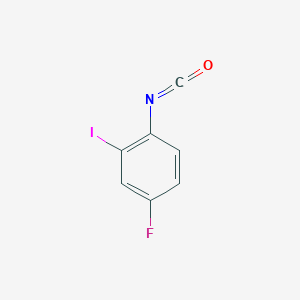
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
